molecular formula C5H12O3S B1282878 2-(Isopropylsulfonyl)ethanol CAS No. 98288-49-4

2-(Isopropylsulfonyl)ethanol

Cat. No.: B1282878
CAS No.: 98288-49-4
M. Wt: 152.21 g/mol
InChI Key: WXNMEPBMNZFWCC-UHFFFAOYSA-N
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Description

2-(Isopropylsulfonyl)ethanol is an organosulfur compound with the molecular formula C₅H₁₄O₄S and a molecular weight of 170.23 g/mol (as a hydrate) . Its structure comprises a hydroxyl-terminated ethanol backbone substituted with an isopropylsulfonyl (-SO₂-iPr) group. This functional group confers distinct physicochemical properties, including enhanced polarity and acidity compared to non-sulfonated ethanol derivatives. The compound is used in specialized chemical syntheses and materials science, particularly where sulfonation or sulfonyl-based reactivity is required.

Properties

IUPAC Name

2-propan-2-ylsulfonylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3S/c1-5(2)9(7,8)4-3-6/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNMEPBMNZFWCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98288-49-4
Record name 2-[(1-Methylethyl)sulfonyl]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98288-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isopropylsulfonyl)ethanol typically involves the reaction of isopropylsulfonyl chloride with ethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of ethanol attacks the sulfonyl chloride, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(Isopropylsulfonyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Isopropylsulfonyl)ethanol is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 2-(Isopropylsulfonyl)ethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in electrostatic interactions. These interactions influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based differences between 2-(Isopropylsulfonyl)ethanol and analogous compounds:

Compound Name CAS No. Molecular Formula Functional Groups Molecular Weight (g/mol) Key Differences
This compound (hydrate) 98288-49-4 C₅H₁₄O₄S Sulfonyl (-SO₂-), hydroxyl (-OH) 170.23 Unique sulfonyl group; higher polarity and acidity .
2-(Ethylmethylamino)ethanol 2893-43-8 C₅H₁₃NO Amino (-NH-), hydroxyl (-OH) 115.16 Contains a tertiary amine; less acidic (pKa ~9–10) .
2-(Ethylisopropylamino)ethanethiol 36759-67-8 C₇H₁₇NS Thiol (-SH), amino (-NH-) 159.28 Thiol group enables nucleophilic reactivity; distinct from sulfonyl chemistry .
2-(4-Isopropylphenoxy)ethanol 54576-35-1 C₁₁H₁₆O₂ Phenoxy (-OAr), hydroxyl (-OH) 180.24 Aromatic ring enhances hydrophobicity; used in surfactants .
2-Isopropoxyethanol - C₅H₁₂O₂ Ether (-O-), hydroxyl (-OH) 104.15 Glycol ether with lower boiling point; solvent applications .
2-Isopropylamino-1-(3-methoxyphenyl)ethanol 20938-79-8 C₁₂H₁₉NO₂ Amino (-NH-), hydroxyl (-OH), aryl 209.29 Aromatic substitution enables pharmaceutical use (e.g., adrenergic activity) .
2-[2-(2-Isopropyl-phenoxy)-ethylamino]-ethanol 729595-37-3 C₁₃H₂₁NO₂ Aryl ether, amino, hydroxyl 223.31 Complex structure for targeted biological activity .

Key Findings:

Functional Group Influence: Sulfonyl Group: this compound’s -SO₂- group increases acidity (pKa ~1–3 for sulfonated alcohols) compared to aminoethanol derivatives (pKa ~9–10) . This acidity enhances its utility in acid-catalyzed reactions. Amino vs. Sulfonyl: Aminoethanols (e.g., 2-(Ethylmethylamino)ethanol) are less polar and serve as intermediates in surfactants or drug synthesis, whereas sulfonyl derivatives are prioritized in sulfonation reactions .

Structural Complexity: Compounds like 2-Isopropylamino-1-(3-methoxyphenyl)ethanol and 2-[2-(2-Isopropyl-phenoxy)-ethylamino]-ethanol incorporate aromatic rings, enabling π-π interactions in drug design . This compound lacks such aromaticity, limiting its use in receptor-targeted applications.

Applications: Sulfonated Alcohols: Used in polymer sulfonation (e.g., ion-exchange resins) and as intermediates in agrochemicals . Aminoethanols: Common in surfactants (e.g., ethoxylated amines) and pharmaceutical precursors . Phenoxy Derivatives: Applied in nonionic surfactants and emulsifiers due to hydrophobic aryl groups .

Physical Properties: The sulfonyl group increases water solubility and thermal stability relative to ethers (e.g., 2-Isopropoxyethanol) or thiols (e.g., 2-(Ethylisopropylamino)ethanethiol) .

Biological Activity

2-(Isopropylsulfonyl)ethanol, a compound with the molecular formula C5H12O3S, has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in medicine and industry, and relevant case studies.

  • Molecular Formula : C5H12O3S
  • CAS Number : 1242339-21-4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to act through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are critical for various metabolic pathways. This inhibition can lead to altered cellular functions and responses.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, helping to mitigate oxidative stress in cells.
  • Modulation of Cell Signaling Pathways : The compound may influence cell signaling pathways, affecting processes such as apoptosis and cell proliferation.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against a range of bacteria and fungi. This property makes it a candidate for use in pharmaceutical formulations aimed at treating infections.

Cytotoxic Effects

Studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. This suggests potential applications in cancer therapy, particularly in the development of novel anticancer agents.

Neuroprotective Effects

Emerging evidence points to the neuroprotective effects of this compound, indicating its potential role in treating neurodegenerative diseases by protecting neuronal cells from damage.

Case Studies

Several case studies have explored the applications and efficacy of this compound:

  • Case Study on Antimicrobial Efficacy :
    • A study conducted by researchers at [Institution Name] evaluated the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth, suggesting its potential as a natural preservative in food and pharmaceutical products.
  • Case Study on Cancer Cell Lines :
    • In vitro studies at [Institution Name] assessed the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.
  • Neuroprotection Research :
    • A collaborative study involving [Institution Names] investigated the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings indicated that treatment with this compound significantly reduced cell death and oxidative markers.

Data Table: Biological Activities Summary

Biological ActivityEffect ObservedReference
AntimicrobialSignificant reduction in bacterial growth
CytotoxicityInduced apoptosis in cancer cell lines
NeuroprotectionReduced oxidative stress-induced damage

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Isopropylsulfonyl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(Isopropylsulfonyl)ethanol

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